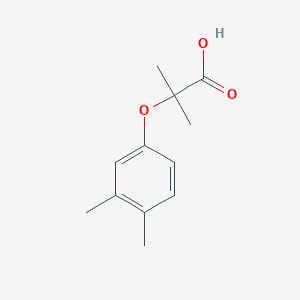
2-(3,4-Dimethylphenoxy)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethylphenoxy)-2-methylpropanoic acid, also known as DMPMPA, is a synthetic organic compound that has a wide range of applications in the field of scientific research. DMPMPA is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been used in the synthesis of drugs, such as antifungal agents and anti-cancer drugs. DMPMPA is also used as a catalyst in the synthesis of polymers, and in the production of polyurethane foam. DMPMPA has a number of biochemical and physiological effects, and has been studied for its potential use in laboratory experiments.
科学的研究の応用
Synthesis and Body Distribution of Labelled Compounds
Research involving the synthesis and body distribution of iodine-131 labeled drugs, such as 1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane, indicates a methodological approach to studying drug distribution and potential imaging applications in nuclear medicine (Braun et al., 1977). These methodologies could be applicable to the study of 2-(3,4-Dimethylphenoxy)-2-methylpropanoic acid in terms of its synthesis, labeling, and distribution analysis in biological systems.
GLC Determination in Urine
The development of sensitive and accurate gas-liquid chromatography (GLC) methods for the analysis of compounds, such as 1-(2,6-dimethylphenoxy)-2-aminopropane in urine, demonstrates the potential for analytical applications in detecting and quantifying 2-(3,4-Dimethylphenoxy)-2-methylpropanoic acid in biological samples (Szinai et al., 1973).
Methylglyoxal in Food and Organisms
Research on methylglyoxal (MG) and its formation in food and living organisms sheds light on the importance of understanding the biochemical pathways and impacts of reactive compounds (Nemet et al., 2006). Similar investigations into 2-(3,4-Dimethylphenoxy)-2-methylpropanoic acid could explore its formation, presence, and effects in biological contexts.
Allosteric Modifiers of Hemoglobin
The study of compounds that can modify the oxygen affinity of hemoglobin points to therapeutic and biological research applications, such as the design and synthesis of novel allosteric effectors (Randad et al., 1991). Exploring 2-(3,4-Dimethylphenoxy)-2-methylpropanoic acid in a similar capacity could yield insights into its potential impacts on hemoglobin function and oxygen transport.
特性
IUPAC Name |
2-(3,4-dimethylphenoxy)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8-5-6-10(7-9(8)2)15-12(3,4)11(13)14/h5-7H,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKAJORFGHOODL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)(C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-2-[(3-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2931069.png)
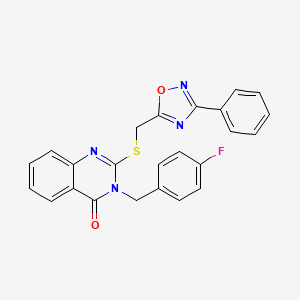
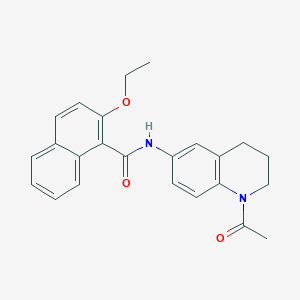

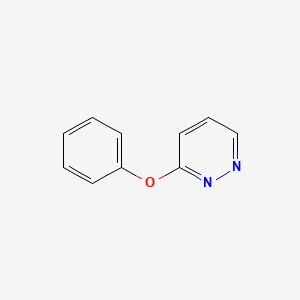
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzamide](/img/structure/B2931079.png)
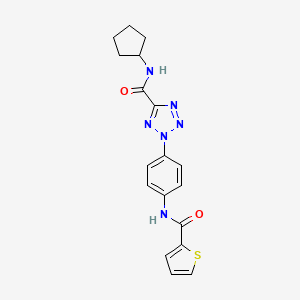
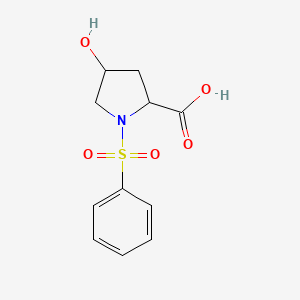
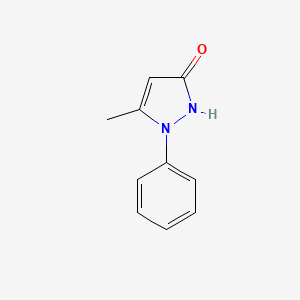
![N'-[(Z)-(3-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2931086.png)
![3,5-dimethoxy-N-((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)benzamide](/img/structure/B2931087.png)
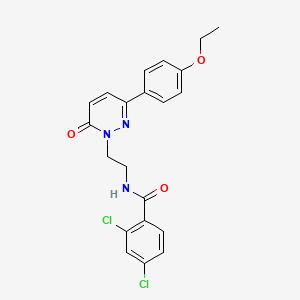
![1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine dihydrochloride](/img/structure/B2931090.png)